Himbeline

Description

Properties

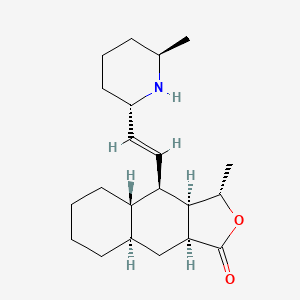

Molecular Formula |

C21H33NO2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2S,6R)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14+,15-,16+,17+,18-,19+,20-/m1/s1 |

InChI Key |

GEQKTSPOTKEYOG-RQEHFGSBSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |

Canonical SMILES |

CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Himbeline

Botanical Sources and Phylogenetic Context

Himbeline has been identified as a constituent of trees belonging to the genus Galbulimima, specifically from the species Galbulimima baccata and Galbulimima belgraveana. nih.gov These aromatic trees are found in tropical regions of Southeast Asia, including Malaysia and Papua New Guinea, as well as in Northern Australia. nih.gov

The genus Galbulimima is the sole genus within the plant family Himantandraceae. magnoliamexico2019.org Phylogenetically, the Himantandraceae family is placed within the order Magnoliales. oup.comresearchgate.netmobot.org This order is part of the magnoliids, an early diverging lineage of flowering plants, which provides a significant context for studying the unique chemical structures, like this compound, that have evolved within this group. mobot.org The phylogenetic relationships within the Magnoliales have been a subject of ongoing research, with molecular data suggesting a close relationship between Himantandraceae, Degeneriaceae, and Magnoliaceae. researchgate.netmobot.org

The alkaloid content in the bark of Galbulimima species can be highly variable, with no two samples reportedly being identical in their alkaloid composition. nih.gov This variability underscores the complexity of the biosynthetic pathways within these plants. This compound is one of over 40 alkaloids that have been isolated from this genus, often co-occurring with structurally related compounds. researchgate.netnih.gov

Methodologies for Natural Product Isolation and Structural Elucidation

The process of isolating and identifying this compound from its natural sources involves a series of well-established phytochemical techniques.

Isolation and Purification

The initial step in the isolation of this compound from Galbulimima baccata involves the extraction of the dried and milled bark with a solvent, typically methanol (B129727). This process yields a crude extract containing a mixture of alkaloids and other plant metabolites. acs.org

To separate the alkaloids from this complex mixture, a multi-step liquid-liquid extraction procedure based on the principles of acid-base chemistry is employed. The crude methanol extract is suspended in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), and then partitioned with an immiscible organic solvent like ether. In this step, the alkaloids, which are basic, remain in the organic phase while acidic and neutral impurities are removed into the aqueous phase. The organic layer containing the alkaloids is then treated with an aqueous acid, such as hydrochloric acid (HCl). This converts the basic alkaloids into their water-soluble salt forms, allowing them to be extracted into the aqueous layer, leaving behind neutral and other impurities in the organic layer. The acidic aqueous extract is then basified, often with ammonia, to regenerate the free-base form of the alkaloids, which are subsequently extracted back into an organic solvent, such as chloroform. acs.org

Following this acid-base extraction, a crude mixture of total alkaloids is obtained. The separation of individual alkaloids, including this compound, from this mixture is achieved through chromatographic techniques. Gradient chromatography using a silica (B1680970) stationary phase is a common method for this purpose. acs.org In this technique, the mixture is passed through a column packed with silica gel, and the composition of the mobile phase (the solvent) is gradually changed. This progressive change in solvent polarity allows for the differential elution of the various alkaloids based on their individual affinities for the stationary and mobile phases, leading to their separation and purification.

Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods. The primary techniques used for the structural elucidation of complex organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are fundamental to determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms present (e.g., methyl, methylene (B1212753), methine, quaternary).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the piecing together of the molecular structure.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the different structural components of the molecule.

Biosynthesis of Himbeline

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of the structurally complex Galbulimima alkaloids, including himbeline, is thought to proceed through a common intermediate derived from fundamental metabolic building blocks. While the complete pathway has not been fully elucidated, a central hypothesis revolves around a key intramolecular Diels-Alder reaction.

It is proposed that the biosynthesis begins with the assembly of a linear polyene precursor. This precursor is likely derived from the polyketide pathway, which utilizes simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, to construct long carbon chains with alternating carbonyl and methylene (B1212753) groups. Subsequent reduction and dehydration steps would then generate the conjugated polyene system.

The core of the hypothesis for the formation of the characteristic decalin and piperidine (B6355638) ring systems of this compound and its congeners is a regio- and stereoselective intramolecular [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In this proposed step, a portion of the flexible polyene chain acts as the diene, while another part serves as the dienophile, leading to the formation of the fused ring structure. The specific stereochemistry of this compound would be dictated by the conformation of the polyene precursor at the moment of cyclization.

While the exact structure of the linear precursor for this compound has not been definitively identified, biosynthetic speculation points towards a molecule containing the necessary functionalities to form the lactone and piperidine rings after the initial cycloaddition. The nitrogen atom of the piperidine ring is likely introduced from an amino acid precursor, such as lysine (B10760008) or ornithine, via a transamination reaction at an early stage of the pathway.

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor Type | Specific Molecule/Class | Role in Biosynthesis |

| Primary Metabolites | Acetyl-CoA, Malonyl-CoA | Building blocks for the polyketide chain |

| Amino Acid | L-Lysine or L-Ornithine | Source of the nitrogen atom for the piperidine ring |

| Postulated Intermediate | Linear Polyene | Undergoes intramolecular Diels-Alder reaction to form the core structure |

Enzymatic Components and Mechanistic Hypotheses in this compound Biosynthesis

The proposed intramolecular Diels-Alder reaction, a key step in the biosynthesis of this compound, is hypothesized to be catalyzed by a specific class of enzymes known as Diels-Alderases. While a specific Diels-Alderase for this compound biosynthesis has yet to be isolated and characterized, the existence of such enzymes in other natural product pathways lends strong support to this hypothesis. nih.gov

The role of a Diels-Alderase would be to bind the flexible polyene precursor in a specific conformation that favors the desired cycloaddition reaction. This enzymatic control would ensure the high regio- and stereoselectivity observed in the final structure of this compound. The active site of the enzyme would act as a molecular template, pre-organizing the substrate to lower the activation energy of the reaction and guide the formation of the correct stereoisomer.

Mechanistically, the enzyme could facilitate the reaction through several means:

Proximity and Orientation Effects: By binding the polyene chain in a constrained conformation, the enzyme brings the diene and dienophile moieties into close proximity and in the correct orientation for the cycloaddition to occur.

Lewis Acid Catalysis: The enzyme's active site may contain acidic amino acid residues or metal cofactors that can act as Lewis acids, activating the dienophile and accelerating the reaction.

Strain-Induced Reactivity: The enzyme might bind the substrate in a way that induces conformational strain, making the molecule more reactive towards the desired cyclization.

Following the formation of the core carbocyclic framework, a series of tailoring enzymes would be required to complete the biosynthesis of this compound. These enzymes would likely include oxidoreductases, transferases, and hydrolases to install the correct functional groups, such as the lactone ring and any hydroxyl or methyl groups. The formation of the piperidine ring likely involves an iminium cation intermediate, a common feature in the biosynthesis of many alkaloids. rsc.org

Strategies for Directed Biosynthesis and Metabolic Engineering of Related Alkaloids

The elucidation of the biosynthetic pathway of this compound and related Galbulimima alkaloids opens up possibilities for their production and modification through biotechnological approaches. Directed biosynthesis and metabolic engineering are powerful strategies to enhance the yield of desired compounds or to generate novel analogues with potentially improved properties.

Directed Biosynthesis involves feeding synthetic, non-natural precursors to a biological system (e.g., plant cell cultures or engineered microorganisms) that possesses the necessary enzymatic machinery to convert them into new products. For this compound-related alkaloids, this could involve synthesizing modified versions of the proposed polyene precursor and introducing them to cell cultures of the source plant. This approach could lead to the production of novel this compound analogues with altered functional groups, which could then be screened for enhanced biological activity.

Metabolic Engineering focuses on the genetic modification of an organism to alter its metabolic pathways. pnas.org For piperidine alkaloids like this compound, several strategies could be envisioned:

Overexpression of Key Enzymes: Once the genes encoding the rate-limiting enzymes in the this compound pathway (such as the putative Diels-Alderase or key tailoring enzymes) are identified, their overexpression in the native plant or a heterologous host could lead to increased production of this compound.

Blocking Competing Pathways: Metabolic flux could be redirected towards this compound biosynthesis by down-regulating or knocking out genes involved in competing pathways that draw from the same pool of precursors.

Heterologous Expression: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host like Escherichia coli or Saccharomyces cerevisiae. This would allow for large-scale, controlled production of the alkaloid in fermenters, independent of the slow-growing plant source. This approach has been successfully applied to other complex alkaloids.

Enzyme Engineering: The genes for the biosynthetic enzymes could be mutated to alter their substrate specificity or catalytic activity. This could lead to the production of novel this compound derivatives that are not found in nature.

The successful application of these strategies is contingent on the complete identification and characterization of the genes and enzymes involved in the this compound biosynthetic pathway. Continued research in this area will be crucial for unlocking the full potential of these powerful biotechnological tools for the production and diversification of this important class of alkaloids.

Total Synthesis Strategies for Himbeline

Historical Development of Himbeline Total Synthesis

The pursuit of the total synthesis of this compound is closely intertwined with that of himbacine, a structurally related and more extensively studied piperidine (B6355638) alkaloid. nih.gov Seminal work in the late 1990s established viable pathways to these complex natural products. One of the notable early total syntheses of (+)-himbeline was reported by David J. Hart and colleagues in 1997. acs.orgacs.org This work was significant for its application of organosulfur chemistry to construct the core of the molecule. acs.org Shortly after, in 1999, Samuel Chackalamannil and his research group published a highly efficient and convergent total synthesis of both (+)-himbacine and (+)-himbeline. nih.govacs.org Their approach utilized cycloaddition reactions as the cornerstone of their strategy, demonstrating the power of these reactions in rapidly assembling complex polycyclic systems. nih.govacs.org These foundational syntheses paved the way for further exploration and refinement of routes to this class of alkaloids.

Retrosynthetic Analyses and Key Transformational Approaches

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available precursors, has been pivotal in designing synthetic routes to this compound. wikipedia.org Chemists have devised several distinct strategies, each centered around a key bond-forming reaction to construct the molecule's complex framework.

The intramolecular Diels-Alder (IMDA) reaction has emerged as a particularly powerful tool in the synthesis of this compound and its congeners. organicreactions.org This reaction allows for the formation of two rings in a single, stereocontrolled step, making it highly efficient for building the polycyclic core of the molecule. organicreactions.org

The Chackalamannil group developed two distinct strategies employing the IMDA reaction. nih.govacs.org

Initial Approach: Their first-generation synthesis involved an IMDA reaction to create an advanced tricyclic intermediate, which was then elaborated to form the final product. nih.gov

Alternative Approach: A more direct and efficient second-generation synthesis utilized an "all-encompassing" IMDA reaction of a specifically designed tetraene derivative. nih.govacs.org This precursor contained the entire carbon framework needed for the target molecule, and its cyclization directly yielded a key tricyclic intermediate that was readily converted to (+)-himbeline. nih.govacs.org

The Hart group also incorporated an IMDA reaction in their synthesis, specifically an acid-promoted cyclization of an α,β-unsaturated thioester, demonstrating the versatility of this transformation. acs.orgacs.org

| IMDA Strategy | Research Group | Key Feature | Outcome |

| Stepwise IMDA & Cycloaddition | Chackalamannil et al. | Used IMDA to form a tricyclic system, followed by a separate cycloaddition. nih.gov | Formation of the core structure, later elaborated. |

| "All-encompassing" IMDA | Chackalamannil et al. | A tetraene precursor cyclized to form the advanced tricyclic core in one step. nih.govacs.org | Direct access to an intermediate readily converted to (+)-himbeline. |

| Acid-Promoted IMDA | Hart et al. | Utilized an α,β-unsaturated thioester as the substrate for the cyclization. acs.orgacs.org | Efficient construction of a key fragment for the total synthesis. |

The [3+2] cycloaddition is another critical transformation used to construct five-membered heterocyclic rings, a structural motif relevant to the synthesis of the piperidine portion of this compound. researchgate.netnih.gov The Chackalamannil synthesis provides a clear example of this methodology. Their initial retrosynthetic plan envisioned a convergent approach where the tricyclic core and the piperidine ring were synthesized separately and then joined. acs.org They employed a [3+2] cycloaddition reaction between a nitrone and an alkene to attach the trans-2,6-disubstituted piperidine ring system. nih.govacs.org This reaction formed an isoxazolidine (B1194047) derivative, which was then converted into the desired piperidine ring of the final product. nih.govacs.org This combination of an intramolecular Diels-Alder reaction followed by a [3+2] cycloaddition highlights a powerful strategy for assembling different components of the complex alkaloid. nih.govacs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant gains in efficiency and are often inspired by proposed biosynthetic pathways (biomimetic synthesis). 20.210.105nih.gov While direct reports on cascade reactions for this compound are linked to its analogue himbacine, the principles are directly applicable. A biomimetic total synthesis of (+)-himbacine has been described that features an iminium ion-activated intramolecular Diels-Alder cycloaddition. nih.gov In this process, the removal of an N-Boc protecting group triggers a condensation and subsequent cyclization cascade, demonstrating a highly efficient method for constructing the alkaloid's core. nih.gov Such biomimetic strategies, which seek to mimic nature's synthetic pathways, represent an elegant and powerful approach in total synthesis. researchgate.net

The unique reactivity of organosulfur compounds has been harnessed to achieve key transformations in total synthesis. acs.orgnih.gov The total synthesis of (+)-himbeline by Hart and colleagues is a prime example of this application. acs.orgacs.org A central feature of their strategy was the coupling of two complex, enantiomerically pure fragments: a sulfone and an aldehyde. acs.orgacs.org This coupling was accomplished using a Julia-Lythgoe olefination, a classic reaction in organic synthesis that utilizes a phenyl sulfone intermediate to form a carbon-carbon double bond. This application of organosulfur chemistry was instrumental in successfully uniting the two major components of the molecule, showcasing the strategic importance of such methods in the synthesis of complex natural products. acs.org

Stereoselective and Enantioselective Approaches in this compound Construction

Controlling the three-dimensional arrangement of atoms (stereochemistry) is one of the most significant challenges in total synthesis. Syntheses of this compound have required sophisticated stereoselective and enantioselective methods to produce the correct isomer of the natural product. An enantioselective synthesis is one that produces a single enantiomer (one of two mirror-image molecules). ethz.ch

In the Hart synthesis, the challenge of stereocontrol was addressed by preparing the two key fragments—sulfone 38 and aldehyde 42—as single enantiomers from the outset. acs.orgacs.org This approach ensures that when the fragments are coupled, the resulting product has the correct absolute stereochemistry. For instance, the synthesis of aldehyde 42 utilized a Beak alkylation of piperidine 39 to set one of the critical stereocenters. acs.org

Similarly, the Chackalamannil approach focused on diastereoselective reactions, where a reaction yields predominantly one diastereomer over others. acs.org Their intramolecular Diels-Alder reaction was designed to generate the advanced tricyclic unit in an optically pure form. acs.org By carefully controlling the conditions and substrate geometry of these powerful ring-forming reactions, chemists have been able to construct the complex, multi-stereocenter structure of (+)-himbeline with high fidelity.

Synthetic Challenges and Innovative Solutions in Complex Alkaloid Synthesis

The total synthesis of this compound presents a formidable challenge to synthetic chemists due to its complex and stereochemically rich structure. The core of this compound is a polycyclic system that includes a piperidine ring fused to a larger carbocyclic framework, which is in turn attached to a lactone moiety. The key synthetic challenges include:

Construction of the Polycyclic Core: The assembly of the fused ring system with precise stereochemical control at multiple stereocenters is a primary obstacle.

Installation of the Piperidine Ring: The formation of the nitrogen-containing heterocycle and its correct fusion to the carbocyclic scaffold requires careful strategic planning.

Control of Relative and Absolute Stereochemistry: The molecule possesses several chiral centers, and achieving the correct stereoisomer is crucial for its biological activity.

To address these challenges, researchers have developed innovative and elegant synthetic strategies. A particularly noteworthy approach has been the utilization of pericyclic reactions, specifically the intramolecular Diels-Alder reaction . nih.govacs.org This powerful transformation allows for the rapid construction of the complex carbocyclic core of this compound in a single, highly stereocontrolled step.

In one of the successful total syntheses of (+)-himbeline, a key strategy involved an "all-encompassing" intramolecular Diels-Alder reaction. nih.govacs.org This approach utilized a carefully designed tetraene precursor which, upon heating, underwent a cascade of bond-forming events to yield an advanced tricyclic intermediate. This intermediate contained the entire carbon framework and the necessary functional groups, which could then be readily converted to (+)-himbeline. nih.govacs.org This strategy is a prime example of the power of strategic bond disconnections and the use of powerful synthetic methodologies to overcome the challenges of complex alkaloid synthesis.

Another innovative solution involved a [3 + 2] cycloaddition reaction with a nitrone to construct a key isoxazolidine derivative. nih.govacs.org This intermediate was then further elaborated to introduce the piperidine ring and other functionalities of the target molecule. These examples highlight the creativity and ingenuity required to devise synthetic routes to complex natural products like this compound.

Comparative Analysis of Synthetic Efficiencies and Overall Yields

While multiple research groups have contributed to the synthesis of the closely related alkaloid, himbacine, detailed reports on distinct and complete total syntheses of this compound itself are more limited in the scientific literature. However, the highly efficient synthesis reported by Chackalamannil and coworkers provides a benchmark for the synthesis of this class of alkaloids. nih.govacs.org

To provide a clearer picture of the efficiency of this particular synthetic strategy, the following table summarizes the key aspects:

| Synthesis Feature | Reported Data |

| Target Molecule | (+)-Himbeline |

| Key Strategy | Intramolecular Diels-Alder Reaction |

| Overall Yield (for related (+)-himbacine) | ~10% nih.govacs.org |

| Conversion from Intermediate to (+)-Himbeline | Described as "readily converted" nih.govacs.org |

Pre Clinical Biological Activities and Mechanistic Investigations of Himbeline

Antiplasmodial Activity (In Vitro and Pre-clinical In Vivo Models)

Initial investigations into the antiplasmodial effects of himbeline have been conducted primarily through in vitro assays. These studies have been crucial in establishing the compound's potency and spectrum of activity against various strains of Plasmodium falciparum. Currently, there is a notable absence of published pre-clinical in vivo data for this compound in animal models of malaria.

This compound has demonstrated notable efficacy against both drug-sensitive and multi-drug resistant strains of P. falciparum in vitro. In a screening of 424 natural product-derived compounds, this compound was identified as one of two compounds with confirmed slow-action, submicromolar activity. researchgate.netsemanticscholar.org

Research has shown that multi-drug resistant lines of P. falciparum exhibit no cross-resistance to this compound. researchgate.netsemanticscholar.org In fact, some resistant strains were found to be more sensitive to this compound compared to the drug-sensitive 3D7 line. researchgate.netsemanticscholar.org For instance, the Dd2 strain, which is resistant to chloroquine (B1663885), showed a 4-8 fold decrease in IC50 values at 48 and 72 hours of exposure to this compound, indicating increased sensitivity. nih.gov Similarly, the FCR3 strain, resistant to both chloroquine and cycloguanil, also displayed a low to moderate increase in sensitivity to this compound. phcogj.com

The 50% inhibitory concentration (IC50) of this compound against the drug-sensitive P. falciparum 3D7 strain was determined to be 0.58 µM. researchgate.netsemanticscholar.org The table below summarizes the in vitro antiplasmodial activity of this compound against various P. falciparum strains.

| P. falciparum Strain | Resistance Profile | IC50 (µM) at 48h | IC50 (µM) at 72h | IC50 (µM) at 96h |

|---|---|---|---|---|

| 3D7 | Drug-Sensitive | >10 | 0.84 | 0.58 |

| Dd2 | Chloroquine-Resistant | 1.3 | 0.2 | 0.6 |

| FCR3 | Chloroquine and Cycloguanil-Resistant | 2.5 | 0.2 | 0.5 |

| C2B | Atovaquone-Resistant | >10 | 0.8 | 0.5 |

Currently, there is no specific data available in the reviewed literature regarding the in vitro activity of this compound against Plasmodium knowlesi, a zoonotic malaria parasite. While a related compound, alstonine, which was studied in parallel with this compound, demonstrated cross-species activity against P. knowlesi, similar findings for this compound have not been reported. researchgate.netsemanticscholar.org

A defining characteristic of this compound's antiplasmodial activity is its slow-action profile. researchgate.netsemanticscholar.org This "delayed death" phenotype is in contrast to fast-acting antimalarials that rapidly kill the parasite. researchgate.netsemanticscholar.org The efficacy of this compound is significantly greater after longer incubation periods, as evidenced by the lower IC50 values at 72 and 96 hours compared to 48 hours across all tested P. falciparum strains. nih.govnih.gov This property suggests that this compound may be a promising candidate for malaria prevention, where rapid parasite clearance is not as critical as for the treatment of acute symptoms. researchgate.netsemanticscholar.org

This compound has shown a favorable selectivity profile, exhibiting significantly lower cytotoxicity against human cell lines compared to its activity against P. falciparum. researchgate.netsemanticscholar.org In vitro studies demonstrated that this compound displayed over 144-fold greater activity against the parasite than against two human cell lines, Neonatal Foreskin Fibroblasts (NFF) and Human Embryonic Kidney 293 (HEK293) cells. phcogj.com The selectivity index (SI), a ratio of the cytotoxicity IC50 to the antiplasmodial IC50, was determined to be greater than 144. researchgate.netsemanticscholar.orgphcogj.com This indicates a high degree of selectivity for the parasite over mammalian cells, a crucial characteristic for a potential drug candidate.

Elucidation of Molecular Mechanisms of Action (Pre-clinical)

The precise molecular mechanism of action for this compound's antiplasmodial activity has not yet been fully elucidated and is an area of ongoing investigation. researchgate.netsemanticscholar.org

While the specific molecular target of this compound remains unknown, preliminary investigations have begun to narrow down the possibilities. One study explored whether this compound's slow-action phenotype was dependent on the parasite's apicoplast, an organelle that is a known target for other delayed-death antimalarials like clindamycin. nih.gov The results of this investigation indicated that the slow-action activity of this compound is not apicoplast-dependent. nih.gov This finding suggests that this compound interacts with a different parasitic biological pathway, distinguishing its mechanism from that of established apicoplast-targeting drugs. nih.gov Further research is required to identify the specific molecular targets and pathways affected by this compound. researchgate.netsemanticscholar.org

Based on a comprehensive review of the available scientific literature, it is not possible to provide an article on the chemical compound “this compound” that strictly adheres to the requested detailed outline.

While research has identified this compound as a natural product with antiplasmodial (antimalarial) activity, there is no publicly available information regarding its specific mechanistic investigations or target identification studies as specified in the user's request.

Specifically, searches for information on this compound's effects on heme detoxification mechanisms and isoprenoid biosynthesis pathways did not yield any relevant results. Similarly, there is no available research detailing the use of phenotypic screening , biochemical, proteomic, and genetic approaches , or computational and in silico methods for the specific purpose of identifying or validating the molecular targets of this compound.

The only pertinent finding is from a 2021 study in the International Journal for Parasitology: Drugs and Drug Resistance, which screened 424 natural product-derived compounds for activity against Plasmodium falciparum. researchgate.net In this study, this compound was identified as a hit compound with a 50% inhibitory concentration (IC50) of 0.58 μM. researchgate.net The study also noted that multi-drug resistant strains of the parasite did not show cross-resistance to this compound. researchgate.net However, the authors concluded that this study was a "starting point for further investigations into these compounds as antiplasmodial drug candidates and the investigation of their molecular targets," indicating that the detailed mechanistic and target identification work outlined in the request has likely not yet been performed or published. researchgate.net

Therefore, generating the article with the required structure and content would be speculative and would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar Studies of Himbeline and Its Analogues

Methodological Frameworks for Himbeline SAR Analysis

The investigation into the SAR of this compound and its analogues employs a variety of methodological frameworks, integrating both experimental and computational approaches. These frameworks are designed to systematically assess how modifications to the chemical structure of this compound influence its biological activity.

A fundamental aspect of these studies involves the synthesis of analogues . Medicinal chemists systematically modify different parts of the this compound scaffold, such as the piperidine (B6355638) ring, the tricyclic core, and the linker connecting them. These modifications include altering substituents, changing stereochemistry, and introducing new functional groups.

Following synthesis, the biological activity of these analogues is evaluated through in vitro assays . For muscarinic receptor antagonists, these typically involve radioligand binding assays to determine the affinity of the compounds for different receptor subtypes (M1-M5). Functional assays are also employed to measure the ability of the compounds to inhibit agonist-induced responses, providing insights into their antagonist potency. Similarly, for PAR-1 antagonists, assays measuring the inhibition of thrombin-induced platelet aggregation are utilized.

Computational modeling plays a crucial role in rationalizing the experimental data and guiding further analogue design. Techniques such as molecular docking are used to predict the binding modes of this compound analogues within the active sites of their target receptors. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity. While specific computational studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies applied to its close analogue, himbacine, provide a relevant framework. These approaches help in understanding the spatial arrangement of key functional groups and how they interact with the receptor.

Identification of Pharmacophoric Elements and Key Functional Groups

Through systematic SAR studies, several key functional groups and pharmacophoric elements within the this compound structure have been identified as crucial for its biological activity, particularly as a muscarinic receptor antagonist. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with its biological target.

The Piperidine Ring and N-Methyl Group: The piperidine ring is a critical component for the activity of this compound and its analogues. The nitrogen atom within this ring is typically protonated at physiological pH, allowing it to form an ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. The N-methyl group, which distinguishes himbacine from this compound, has been shown to be important for selectivity. The removal of this methyl group to give this compound is associated with a reduction in selectivity for the M2 muscarinic receptor. nih.gov This suggests that the N-methyl group may be involved in specific interactions that favor binding to the M2 subtype.

The Linker and Double Bond: The linker connecting the piperidine ring and the tricyclic core, which includes a double bond, is another important determinant of activity. Reduction of the double bond in the related compound dihydrohimbacine has been shown to almost abolish its selectivity for the M2 muscarinic receptor. nih.gov This indicates that the rigidity and specific geometry conferred by the double bond are crucial for maintaining selective interactions with the M2 receptor subtype.

Stereochemistry: The stereochemistry of the various chiral centers in the this compound molecule is critical for its biological activity. The specific spatial arrangement of the substituents on both the piperidine ring and the tricyclic core dictates how the molecule fits into the receptor's binding pocket. For instance, the orientation of the 2-methyl group on the piperidine ring has been suggested to be important for selectivity. nih.gov

A summary of the key functional groups and their importance is presented in the table below.

| Functional Group/Structural Feature | Importance in Biological Activity |

| Piperidine Nitrogen | Forms a key ionic interaction with the muscarinic receptor. |

| N-Methyl Group (vs. N-H in this compound) | Contributes to selectivity for the M2 muscarinic receptor. |

| Tricyclic Core | Provides a rigid scaffold and engages in hydrophobic interactions. |

| Linker Double Bond | Crucial for maintaining M2 receptor selectivity. |

| Stereochemistry | Dictates the overall shape and fit of the molecule in the receptor binding site. |

These pharmacophoric elements provide a blueprint for the design of new this compound analogues with tailored pharmacological properties.

Rational Design Principles for this compound Analogues and Derivatives

The rational design of this compound analogues and derivatives is guided by the understanding of its SAR and the identified pharmacophoric elements. The primary goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties.

One key principle in the rational design of this compound analogues has been the modification of the piperidine ring . Since the nitrogen atom is a crucial interaction point, modifications have focused on the substituents on this ring to enhance selectivity. For example, the synthesis of analogues with different N-alkyl groups can explore the steric and electronic requirements of the N-substituent binding pocket.

Modification of the linker between the piperidine and the tricyclic core is also a key aspect of rational design. As the double bond in the linker is known to be important for selectivity, analogues with different linker lengths, rigidities, and geometries can be synthesized to probe the optimal spatial relationship between the two main structural motifs.

Furthermore, the principles of bioisosteric replacement are often applied. This involves replacing certain functional groups with others that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, the ester group in some analogues could be replaced with other hydrogen bond acceptors.

The development of himbacine-derived PAR-1 antagonists , such as vorapaxar, provides a compelling example of rational drug design. In this case, the himbacine scaffold was used as a starting point, and systematic modifications were made to shift the activity from muscarinic receptors to the PAR-1 receptor. This involved replacing the piperidine ring with a pyridine (B92270) ring and exploring various substituents on this new heterocyclic ring to optimize PAR-1 affinity and pharmacokinetic properties.

The table below summarizes some of the rational design strategies that have been applied to this compound and its analogues.

| Design Strategy | Rationale | Example Application |

| Piperidine Ring Modification | To enhance selectivity and explore the N-substituent binding pocket. | Synthesis of analogues with different N-alkyl groups. |

| Tricyclic Core Alteration | To improve physicochemical properties and fine-tune conformation. | Introduction of polar functional groups to enhance solubility. |

| Linker Modification | To optimize the spatial orientation of the key pharmacophoric elements. | Synthesis of analogues with varying linker lengths and rigidities. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties. | Replacement of an ester group with other hydrogen bond acceptors. |

| Scaffold Hopping | To shift biological activity to a different target. | Development of PAR-1 antagonists from the himbacine scaffold. |

These rational design principles, guided by SAR data and computational modeling, continue to drive the development of novel this compound analogues with potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focused exclusively on this compound are not prominently available in the public domain, the principles of QSAR are highly relevant to the study of its analogues and the broader class of Galbulimima alkaloids.

A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. For this compound research, this would consist of this compound and its synthesized analogues, along with their measured affinities for muscarinic receptors or their potencies as PAR-1 antagonists.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is then developed that correlates the molecular descriptors with the biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds based on their calculated descriptors.

The predictive power of a QSAR model is assessed through rigorous validation procedures. This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on compounds it has not seen before).

Although a dedicated QSAR model for this compound is not readily found in the literature, the SAR data available for its analogues provide a strong foundation for such studies. For example, the observation that the removal of the N-methyl group reduces M2 selectivity could be quantified in a QSAR model by including a descriptor that accounts for the presence or absence of this group. Similarly, descriptors related to the geometry of the linker could be used to model the effect of the double bond on selectivity.

The development of a robust QSAR model for this compound analogues would be a valuable tool in the drug discovery process. It would allow for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and biological testing. This would significantly accelerate the process of identifying new leads with improved therapeutic properties.

Synthetic Derivatives and Analogues of Himbeline

Design Rationale for Himbeline-Based Chemical Libraries

The design of chemical libraries based on natural products like this compound is a crucial step in drug discovery, aiming to explore the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The rationale often involves identifying key structural features of this compound responsible for its observed biological activity and then systematically modifying other parts of the molecule.

General strategies for designing chemical libraries include focusing on bioactive substructures and ensuring diversity in terms of physicochemical properties and structural composition. nih.govchemrxiv.org The this compound scaffold, with its complex polycyclic structure and the presence of a piperidine (B6355638) ring, offers multiple sites for chemical modification. Design efforts likely target alterations to the piperidine nitrogen, the alkenyl side chain, and the decahydronaphthofuran core. The goal is to generate a diverse set of analogues that can be screened for a range of biological activities, potentially identifying novel therapeutic leads.

While specific details on the design rationale for this compound-based libraries are not extensively detailed in the provided search results, the general principles of medicinal chemistry library design apply. This involves considering the known biological targets or activities (e.g., antimalarial activity publish.csiro.auresearchgate.netresearchgate.netresearchgate.net), identifying potential pharmacophores, and designing modifications to explore variations in steric, electronic, and lipophilic properties. High-throughput screening techniques are often employed to evaluate these libraries against specific biological targets or phenotypic assays. publish.csiro.auresearchgate.net

Synthetic Methodologies for the Generation of this compound Derivatives

The synthesis of this compound and its analogues presents significant synthetic challenges due to the compound's complex stereochemistry and multiple fused rings. The total synthesis of (+)-himbeline has been achieved through various strategies. One notable approach involves an intramolecular Diels-Alder reaction as a key step to construct the core ring system. acs.orgnih.govcapes.gov.bracs.org This reaction is crucial for establishing the relative stereochemistry of several chiral centers in the molecule.

Other synthetic methodologies employed in generating this compound derivatives and analogues would likely involve functionalization of the this compound core or the synthesis of simplified analogues that mimic key structural features. Common transformations in alkaloid synthesis, such as functional group interconversions, carbon-carbon bond formation reactions, and heterocyclic chemistry, would be relevant.

For example, modifications to the piperidine ring nitrogen or the alkenyl side chain could be achieved through standard organic reactions like alkylation, acylation, or various coupling reactions. Alterations to the decahydronaphthofuran core might involve more complex sequences, potentially utilizing cycloadditions or other stereoselective transformations. The specific synthetic route chosen would depend on the desired structural modifications and the availability of suitable starting materials.

While the provided search results specifically highlight the total synthesis of this compound and himbacine acs.orgnih.govcapes.gov.bracs.org, the generation of diverse libraries of analogues would necessitate the development of more convergent and flexible synthetic routes that allow for the introduction of variations at different positions of the this compound scaffold.

Pre-clinical Biological Evaluation of this compound Analogues

The pre-clinical biological evaluation of this compound analogues is essential to assess their potential therapeutic utility. This typically involves in vitro and, in some cases, in vivo studies to determine potency, selectivity, and preliminary pharmacokinetic properties.

This compound itself has shown promising activity in pre-clinical models, particularly against Plasmodium falciparum, the parasite responsible for malaria. Screening of natural product libraries, including this compound, has identified its antiplasmodial activity. publish.csiro.auresearchgate.netresearchgate.netresearchgate.net Studies have reported IC₅₀ values (half-maximal inhibitory concentration) for this compound against drug-sensitive strains of P. falciparum in the sub-micromolar range. publish.csiro.auresearchgate.netresearchgate.net

Furthermore, this compound has demonstrated activity against multi-drug resistant P. falciparum lines, with some resistant lines showing comparable or even greater sensitivity compared to drug-sensitive lines. researchgate.netresearchgate.net This suggests a potential for this compound and its analogues to overcome existing drug resistance mechanisms.

Selectivity against human cell lines is also a critical aspect of pre-clinical evaluation to assess potential toxicity. This compound has shown good selectivity indices, indicating a favorable window between its antiplasmodial activity and cytotoxicity against human cells. researchgate.netresearchgate.net

Pre-clinical evaluation of this compound analogues would involve similar assays to determine how structural modifications impact potency, selectivity, and other relevant biological activities. For instance, if analogues are designed to target specific aspects of the Plasmodium life cycle, in vitro assays assessing activity against different life stages (e.g., asexual blood stage, gametocytes) would be performed. publish.csiro.auresearchgate.net

While detailed pre-clinical data for a wide range of this compound analogues are not extensively provided in the search results, the evaluation of this compound's antiplasmodial activity serves as a foundation for the potential development and testing of its derivatives in the context of antimalarial drug discovery. The evaluation of other natural product-derived compounds and synthetic analogues in antimalarial research provides a framework for the types of studies conducted, including in vitro growth inhibition assays and assessment of activity against resistant strains. sums.ac.irnih.govmdpi.comnih.govmesamalaria.org

Here is a table summarizing some of the pre-clinical antiplasmodial evaluation data for this compound:

| Compound | P. falciparum Strain | Assay Duration | IC₅₀ (µM) | Selectivity Index (vs. human cell lines) |

| This compound | 3D7 (Drug-sensitive) | 48 h | >10 | >144 researchgate.netresearchgate.net |

| This compound | 3D7 (Drug-sensitive) | 96 h | 0.58 publish.csiro.auresearchgate.netresearchgate.net | >144 researchgate.netresearchgate.net |

| This compound | Dd2 (Multi-drug resistant) | 48 h | >10 | - |

| This compound | Dd2 (Multi-drug resistant) | 96 h | <1 | - |

| This compound | C2B (Multi-drug resistant) | 48 h | >10 | - |

| This compound | C2B (Multi-drug resistant) | 96 h | <1 | - |

| This compound | FCR3 (Multi-drug resistant) | 48 h | >10 | - |

| This compound | FCR3 (Multi-drug resistant) | 96 h | <1 | - |

Note: IC₅₀ values at 48h for resistant strains were generally >10 µM, similar to the sensitive strain, while 96h values were sub-micromolar, indicating a slow-action phenotype. researchgate.netresearchgate.net

Future Perspectives and Research Directions for Himbeline

Advancements in Asymmetric Synthesis and High-Throughput Synthetic Methodologies

The total synthesis of (+)-himbeline has been successfully achieved, often in conjunction with its more studied analog, (+)-himbacine. nih.govacs.org These synthetic routes have typically involved intricate, multi-step sequences. A key strategy in the synthesis of himbeline involves an intramolecular Diels-Alder reaction of a substituted tetraene derivative, which effectively constructs the core tricyclic framework of the molecule. nih.gov

However, looking forward, the development of more efficient and scalable synthetic methods is crucial for facilitating further biological evaluation and potential therapeutic development. Future research will likely focus on several key areas to advance the synthesis of this compound and its analogs:

Catalytic Asymmetric Methods: While the existing syntheses have achieved stereocontrol, there is a continuous drive towards the development of novel catalytic asymmetric reactions that can establish the multiple stereocenters of this compound with greater efficiency and selectivity. researchgate.netrsc.orgnih.gov This includes the exploration of new chiral catalysts and ligands for key bond-forming reactions.

High-Throughput Synthesis: The generation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies necessitates the development of high-throughput synthesis methodologies. nih.govspringernature.com Techniques such as parallel synthesis could be adapted to rapidly create a range of derivatives, allowing for a more comprehensive exploration of the chemical space around the this compound scaffold. nih.gov The automation of synthetic and screening processes can significantly accelerate the discovery of new protein modifiers. chemrxiv.org

| Synthetic Aspect | Current Approaches | Future Research Focus |

|---|---|---|

| Core Framework Construction | Intramolecular Diels-Alder reaction of a tetraene derivative. nih.gov | Development of more convergent and atom-economical cycloaddition strategies. |

| Stereocontrol | Substrate-controlled diastereoselectivity and use of chiral auxiliaries. | Exploration of novel enantioselective organocatalysis and transition-metal catalysis. researchgate.netrsc.orgnih.gov |

| Analog Synthesis | Limited to a small number of derivatives. | Implementation of parallel synthesis and other high-throughput techniques to generate diverse libraries. nih.govspringernature.comnih.gov |

Unveiling Novel Molecular Targets and Pathways Affected by this compound

The biological activity of himbacine, a structurally related alkaloid, is well-documented as a potent antagonist of muscarinic receptors. nih.govnih.govnih.govresearchgate.net Given the structural similarity, it is highly probable that this compound also interacts with these receptors. However, the full spectrum of its molecular targets and the downstream signaling pathways it modulates remains to be elucidated. A comprehensive understanding of this compound's mechanism of action is a critical step in its development as a therapeutic agent.

Future research in this area should aim to:

Elucidate Signal Transduction Pathways: Upon binding to its target(s), this compound likely modulates various intracellular signal transduction pathways. scispace.comresearchgate.netelifesciences.orgnih.govnih.gov Detailed studies are needed to map these pathways and understand how their perturbation by this compound leads to a cellular response. This could involve investigating the activation or inhibition of key kinases, transcription factors, and other signaling molecules.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To gain a systems-level understanding of this compound's biological effects, the integration of advanced "omics" technologies is indispensable. nih.govnih.govresearchgate.netmdpi.commdpi.com These approaches can provide a global snapshot of the molecular changes induced by this compound in cells or organisms, offering valuable insights into its mechanism of action and potential off-target effects.

Key applications of omics technologies in future this compound research include:

Proteomics: Quantitative proteomics can be used to profile changes in protein expression and post-translational modifications in response to this compound treatment. This can help to identify downstream effectors of this compound's primary target(s) and reveal the broader cellular pathways that are impacted.

Metabolomics: By analyzing the global metabolic profile of a biological system, metabolomics can uncover changes in metabolic pathways induced by this compound. This could reveal novel mechanisms of action and provide biomarkers to monitor the compound's activity in vivo.

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Proteomics | Global protein expression profiling in response to this compound. | Identification of downstream signaling pathways and potential off-target effects. |

| Metabolomics | Analysis of metabolic changes induced by this compound. | Uncovering novel mechanisms of action and identifying biomarkers of drug response. |

Opportunities for Derivatization to Optimize Pre-clinical Efficacy and Selectivity

While this compound itself is a promising starting point, it is likely that its therapeutic potential can be enhanced through chemical modification. The synthesis of a focused library of this compound derivatives will be essential for establishing a robust structure-activity relationship (SAR) and for optimizing its preclinical properties. elsevierpure.comnih.govresearchgate.netfrontiersin.org

Future derivatization efforts should focus on:

Improving Potency and Selectivity: Systematic modifications to the this compound scaffold can lead to analogs with improved affinity for their primary target and enhanced selectivity over other related proteins. This is crucial for minimizing off-target effects and improving the therapeutic window.

Enhancing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its in vivo efficacy. Derivatization strategies can be employed to optimize these parameters, for example, by improving solubility, metabolic stability, and bioavailability. americanpharmaceuticalreview.comnih.gov

Exploring Novel Biological Activities: The synthesis of this compound analogs also presents an opportunity to discover derivatives with entirely new biological activities. Screening these compounds against a broad range of biological targets could lead to the identification of new therapeutic applications for the this compound scaffold.

The systematic exploration of these research avenues will be instrumental in advancing our understanding of this compound and in harnessing its therapeutic potential for the treatment of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.